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Fobrepodacin In Vivo Efficacy: A Comparative
Guide for Researchers
An Objective Analysis Across Key Mouse Strains

Fobrepodacin (SPR720), an investigational oral antimicrobial agent, has demonstrated

significant promise in preclinical studies for the treatment of mycobacterial infections. As a

prodrug of SPR719, it targets the ATPase activity of bacterial DNA gyrase B, a mechanism

distinct from currently approved antibiotics. This guide provides a comparative overview of the

in vivo efficacy of Fobrepodacin in various mouse strains, offering researchers, scientists, and

drug development professionals a comprehensive resource supported by experimental data.

Comparative Efficacy of Fobrepodacin
The in vivo efficacy of Fobrepodacin has been evaluated in several mouse models, including

the immunocompetent BALB/c and C57BL/6 strains, as well as in immunodeficient models like

Severe Combined Immunodeficient (SCID) mice. These studies are crucial for understanding

the drug's potential under different host immune conditions. While direct head-to-head

comparisons in a single study are limited, data from various preclinical investigations provide

valuable insights into its performance.
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The following tables summarize the quantitative data on the efficacy of Fobrepodacin from key

preclinical studies.

Table 1: Fobrepodacin Efficacy in BALB/c Mice Infected with Mycobacterium tuberculosis

Parameter Value Reference

Mouse Strain BALB/c (female, 6-week-old) [1]

Infecting Organism
Mycobacterium tuberculosis

Erdman (ATCC 35801)
[1]

Infection Route Aerosol [1]

Treatment Regimen
100 mg/kg Fobrepodacin, oral

gavage, twice daily
[1]

Treatment Duration Not specified [1]

Efficacy Endpoint
Reduction in bacterial load

(CFU)
[1]

Result
2.5-log CFU decrease

compared to early controls
[1]

Table 2: Fobrepodacin Efficacy in SCID Mice Infected with Mycobacterium abscessus
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Parameter Value Reference

Mouse Strain
Severe Combined

Immunodeficient (SCID)
[2][3]

Infecting Organism
Mycobacterium abscessus

1513
[2][3]

Infection Route Intravenous (tail vein) [2][3]

Treatment Regimen

25, 50, and 100 mg/kg

Fobrepodacin, oral gavage,

once daily

[2][3]

Treatment Duration
28 days (from day 28 to day 60

post-infection)
[2][3]

Efficacy Endpoint

Reduction in bacterial load

(CFU) in lungs, spleen, and

liver

[2][3]

Result

Dose-dependent reduction in

bacterial burden in all tissues.

[2]

Table 3: Fobrepodacin Efficacy in C3HeB/FeJ Mice Infected with Mycobacterium avium
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Parameter Value Reference

Mouse Strain C3HeB/FeJ [4][5]

Infecting Organism
Mycobacterium avium ATCC

700898
[4][5]

Infection Route Pulmonary aerosol [4][5]

Treatment Regimen

10, 30, and 100 mg/kg

Fobrepodacin, oral gavage,

once daily

[4][5]

Treatment Duration
8 weeks (starting on day 28

post-infection)
[4][5]

Efficacy Endpoint

Reduction in bacterial load

(CFU) in lungs, spleen, and

liver

[4][5]

Result

Dose-dependent reduction in

bacterial burden.[4] At 100

mg/kg, a statistically significant

reduction in bacterial load was

observed in the lung, spleen,

and liver.[5]

While a direct comparative study of Fobrepodacin in BALB/c and C57BL/6 mice for

mycobacterial infections was not identified, a study on standard tuberculosis drugs (isoniazid,

rifampin, and pyrazinamide) found equivalent treatment efficacy in both strains when infected

via low-dose aerosol.[6] This suggests that for initial efficacy screening of some anti-tubercular

agents, both strains may yield similar results under these specific conditions.

Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below

are the experimental protocols for the key studies cited in this guide.
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In Vivo Efficacy Study in BALB/c Mice (M. tuberculosis)
[1]

Animal Model: Six-week-old female BALB/c mice.

Infection: Mice were infected with Mycobacterium tuberculosis Erdman (ATCC 35801) via

aerosol delivery. The initial bacterial load was 3.24 Log10 CFU.

Treatment: Treatment commenced 3 weeks post-infection. Fobrepodacin was administered

at a dose of 100 mg/kg via oral gavage twice daily.

Efficacy Assessment: The primary endpoint was the reduction in mycobacterial burden, as

determined by colony-forming unit (CFU) counts from lung homogenates.

In Vivo Efficacy Study in SCID Mice (M. abscessus)[2][3]
Animal Model: Severe Combined Immunodeficient (SCID) mice.

Infection: Mice were infected via the tail vein with 1 × 10^6 CFU of Mycobacterium

abscessus 1513.

Treatment: Treatment began on day 28 post-infection and continued for 28 days.

Fobrepodacin was administered once daily by oral gavage at doses of 25, 50, and 100

mg/kg.

Efficacy Assessment: Bacterial loads in the lung, spleen, and liver were determined by

plating serial dilutions of organ homogenates to quantify CFU.

In Vivo Efficacy Study in C3HeB/FeJ Mice (M. avium)[4]
[5]

Animal Model: C3HeB/FeJ mice.

Infection: Mice were infected with Mycobacterium avium ATCC 700898 via pulmonary

aerosol, with an inoculum of 1x10^8.5 CFU.
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Treatment: Treatment started on day 28 post-infection and continued for 8 weeks.

Fobrepodacin was administered once daily via oral gavage at doses of 10, 30, and 100

mg/kg.

Efficacy Assessment: The bacterial burden in the lung, spleen, and liver was evaluated by

CFU counts from organ homogenates. Lung pathology was also assessed by examining the

prevalence and size of pulmonary lesions.

Mechanism of Action and Signaling Pathway
Fobrepodacin is a phosphate prodrug that is converted to its active form, SPR719, in vivo.

SPR719 is a novel bacterial topoisomerase inhibitor that specifically targets the ATPase

domain of DNA gyrase subunit B (GyrB). This inhibition prevents the supercoiling of DNA, a

process essential for DNA replication, repair, and transcription in bacteria, ultimately leading to

bacterial cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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